![molecular formula C14H9NO B043046 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 135689-93-9](/img/structure/B43046.png)
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
4-Formyl-[1,1'-biphenyl]-2-carbonitrile, also known as 4-FBCN, is a compound belonging to the class of organic compounds known as nitriles. Nitriles are organic compounds characterized by a carbon-nitrogen triple bond. 4-FBCN has been the subject of much scientific research due to its potential applications in the fields of organic synthesis and medicinal chemistry.
Scientific Research Applications
Building Blocks for Covalent Organic Frameworks (COFs)
This compound is used as a building block in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable and modifiable through pore engineering .
Creation of Dual-Pore COFs
In 2018, Zhao and co-workers exploited a building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))-ethane (TFBE), to fabricate dual-pore COFs with kgm topology . This shows the versatility of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile in creating complex structures.
Synthesis of Three-Dimensional COFs
Three-dimensional (3D) COFs have attracted extensive interest for the synthesis and applications of novel COFs . The unique porous features and excellent performances of 3D COFs compared to two-dimensional (2D) frameworks make them a promising area of research .
Methane Storage
Yaghi and co-workers studied the CH4 storage capacities of 3D COFs and compared with 2D structures and other porous materials . Two 3D COFs revealed remarkable CH4 uptake capacities , showing the potential of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile in energy storage applications.
Construction of Luminescent Covalent–Organic Polymers
Fluorescent monomers 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))ethane (TFBE) and 1,3,5-benzenetricarboxylic acid trihydrazide (BTCH) were selected to build a novel hydrazone connected stable luminescent covalent–organic polymer (H-COP) of high stability . This indicates the potential of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile in the field of optoelectronics.
properties
IUPAC Name |
2-(4-formylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLISZHRJBRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362731 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | |
CAS RN |
135689-93-9 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-formyl-[1,1'-biphenyl]-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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